molecular formula C10H11F3O2 B1370379 2-(alpha,alpha,alpha-Trifluoro-p-tolyloxy)-1-propanol

2-(alpha,alpha,alpha-Trifluoro-p-tolyloxy)-1-propanol

Cat. No. B1370379
M. Wt: 220.19 g/mol
InChI Key: RXMPMXVVRWRGMZ-UHFFFAOYSA-N
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Patent
US04125732

Procedure details

To 150 ml of 1M diborane in tetrahydrofuran is added 13.5 g of 2-(α,α,α-trifluoro-p-tolyloxy)propionic acid. The mixture is stirred at room temperature for 6 hrs and poured onto 400 g of ice-water. The mixture is extracted with ether and the extract dried (MgSO4) and concentrated to give 14.6 g of colorless liquid. Distillation gives 8.1 g of liquid which crystallizes to give product, mp 29°-32° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B#B.[F:3][C:4]([F:18])([F:17])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH:12]([CH3:16])[C:13](O)=[O:14])=[CH:7][CH:6]=1>O1CCCC1>[F:3][C:4]([F:17])([F:18])[C:5]1[CH:6]=[CH:7][C:8]([O:11][CH:12]([CH3:16])[CH2:13][OH:14])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
B#B
Name
Quantity
13.5 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)OC(C(=O)O)C)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
400 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)OC(CO)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: CALCULATEDPERCENTYIELD 115%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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